5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex heterocyclic compound that features a unique combination of thiadiazole, triazole, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with an appropriate aldehyde to form a Schiff base, which is then cyclized with a triazole derivative under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, derivatives of this compound have shown potential as antimicrobial and anticancer agents. Their ability to interact with biological targets makes them valuable for developing new therapeutic agents .
Medicine
In medicine, this compound and its derivatives are being explored for their potential to treat various diseases, including bacterial infections and cancer. Their unique mechanism of action and ability to target specific pathways make them promising candidates for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced conductivity and stability. Its versatility makes it suitable for various applications, including electronics and coatings .
Mechanism of Action
The mechanism of action of 5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide derivatives
- 1,3,4-thiadiazole derivatives
- 5-methyl-1,3,4-thiadiazole derivatives
Uniqueness
What sets 5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for a wide range of applications and makes it a valuable compound for research and development.
Properties
IUPAC Name |
5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N7OS3/c1-18-8-12-7-11-4(2-5(17)16(7)15-8)3-19-9-14-13-6(10)20-9/h2H,3H2,1H3,(H2,10,13)(H,11,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNIXGCJXKVNLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NC(=CC(=O)N2N1)CSC3=NN=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N7OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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